tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans
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Overview
Description
Tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans is a chemical compound that features a tert-butyl carbamate group attached to a chiral hydroxy-methoxy-phenylpropan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans typically involves the following steps:
Formation of the chiral intermediate: The chiral intermediate can be synthesized through asymmetric synthesis or chiral resolution techniques.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the chiral intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or a pharmacologically active compound.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl carbamate group can act as a protecting group, modulating the compound’s reactivity and stability under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar tert-butyl carbamate group but lacking the chiral hydroxy-methoxy-phenylpropan structure.
tert-Butyl ((1R,2R)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans: An enantiomer of the target compound with different stereochemistry.
Uniqueness
Tert-butyl ((1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl)carbamate, trans is unique due to its specific chiral configuration and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions and reactivity patterns that are not observed in its simpler analogs or enantiomers .
Properties
CAS No. |
1391518-87-8 |
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Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-19-4)13(17)11-8-6-5-7-9-11/h5-9,12-13,17H,10H2,1-4H3,(H,16,18)/t12-,13-/m0/s1 |
InChI Key |
NAEFAJMJILKBIK-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(C1=CC=CC=C1)O |
Purity |
95 |
Origin of Product |
United States |
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